Product packaging for Glycidyl caprylate(Cat. No.:CAS No. 24412-91-7)

Glycidyl caprylate

Cat. No.: B113834
CAS No.: 24412-91-7
M. Wt: 200.27 g/mol
InChI Key: CCNCFYINOYWDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-ylmethyl octanoate, a glycidyl ester compound, serves as a valuable reactive diluent and modifier in the research and development of advanced epoxy resin systems. As a member of the glycidyl ester family, which includes commercially significant variants like glycidyl neodecanoate, it is characterized by its glycidyl functional group, which provides high reactivity for polymerization and cross-linking reactions . In scientific applications, this compound is primarily investigated for its role in reducing the viscosity of epoxy resin formulations, which enhances processability without significantly compromising the thermal or mechanical properties of the final cured material . Researchers also explore its potential as a building block in the synthesis of specialty polymers and as a curing agent, where it can influence the network structure and performance characteristics of materials intended for coatings, adhesives, and composite matrices . The compound is typically a liquid with low water solubility but high miscibility with common organic solvents, making it suitable for various experimental formulations . Handling should follow strict safety protocols for research chemicals, including the use of personal protective equipment. Oxiran-2-ylmethyl octanoate is For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O3 B113834 Glycidyl caprylate CAS No. 24412-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxiran-2-ylmethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-11(12)14-9-10-8-13-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNCFYINOYWDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558910
Record name (Oxiran-2-yl)methyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24412-91-7
Record name (Oxiran-2-yl)methyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Reaction Pathways of Oxiran 2 Ylmethyl Octanoate

Methodologies for the Synthesis of Oxiran-2-ylmethyl Octanoate (B1194180) and Analogous Glycidyl (B131873) Esters

The synthesis of oxiran-2-ylmethyl octanoate, a type of glycidyl ester, can be achieved through several chemical routes. These methods generally involve the formation of an ester linkage between octanoic acid and a glycidyl group, or the introduction of the oxirane ring onto an existing octanoate structure.

Esterification Reactions for Glycidyl Ester Formation

A primary method for synthesizing glycidyl esters is through the direct esterification of a carboxylic acid with glycidol (B123203). In the case of oxiran-2-ylmethyl octanoate, this would involve the reaction of octanoic acid with glycidol. This process is typically facilitated by a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions.

Another approach involves the reaction of a carboxylic acid with epichlorohydrin (B41342). This can be a two-step process where the carboxylic acid first reacts with epichlorohydrin to form a chlorohydrin ester intermediate. This intermediate is then dehydrohalogenated using a base to form the final glycidyl ester. sci-hub.segoogle.com Alternatively, the reaction can be performed in a single step using a phase transfer catalyst. ijarsct.co.in For instance, the sodium salt of a carboxylic acid can react with epichlorohydrin in the presence of a tertiary ammonium (B1175870) salt as a catalyst to produce the glycidyl ester. ijarsct.co.ingoogle.com

A different strategy employs carbodiimides as acylating agents to facilitate the reaction between a carboxylic acid and glycidol, particularly for applications requiring high purity and low ionic contamination. google.com

Role of Epichlorohydrin in Glycidyl Ester Synthesis

Epichlorohydrin is a key reagent in several synthetic pathways for glycidyl esters. wikipedia.org It serves as a source of the glycidyl group. In one common method, a carboxylic acid reacts with an excess of epichlorohydrin. google.com This reaction proceeds in two main stages: first, the esterification of the carboxylic acid with epichlorohydrin to yield a 2-hydroxy-3-chloropropyl ester, and second, the cyclization of this intermediate to the glycidyl ester through transepoxidation. google.com

The synthesis can also be carried out by first converting the carboxylic acid to its alkali metal salt. This salt then reacts with epichlorohydrin, often in the presence of a catalyst like a quaternary ammonium salt, to form the glycidyl ester. google.com Epichlorohydrin can also function as the reaction medium itself in some processes, particularly in the synthesis of glycidyl ester copolymers. sci-hub.se

Stereoselective Synthesis Approaches for Oxirane-Containing Compounds

The synthesis of specific stereoisomers of oxirane-containing compounds, including glycidyl esters, often requires specialized stereoselective methods. These approaches are crucial for producing compounds with defined three-dimensional structures, which can be important for their biological activity or material properties.

One strategy involves the stereoselective epoxidation of an allylic alcohol or amine precursor. The directing effect of the hydroxyl or amino group can lead to the formation of a specific epoxide diastereomer. beilstein-journals.org For example, substrate-controlled diastereoselective epoxidation of cyclic alkenes with allylic directing groups has been shown to yield high levels of stereoselectivity. beilstein-journals.org

Another approach is the stereoselective ring-opening of a pre-existing epoxide. beilstein-journals.orgrsc.org This can be achieved using various nucleophiles in the presence of activators. beilstein-journals.org The regioselectivity and stereoselectivity of the ring-opening can be influenced by the substituents on the epoxide and the reaction conditions.

Furthermore, stereoselective synthesis can be achieved through the use of chiral catalysts or reagents. For instance, the epoxidation of (−)-isopulegol and subsequent oxirane ring opening with primary amines has been used to produce N-substituted aminodiols in a stereoselective manner. rsc.org

Formation Mechanisms in Complex Matrices

Oxiran-2-ylmethyl octanoate and other glycidyl esters can also be formed in-situ within complex mixtures, particularly during the high-temperature processing of foods containing lipids.

In-situ Formation during Thermal Processing of Lipid Systems

Glycidyl esters are known food processing contaminants that form at high temperatures, especially during the deodorization step of vegetable oil refining. rsc.orgmdpi.comsciendo.com The formation of these compounds is significantly influenced by both temperature and processing time. sciendo.comacs.org Studies have shown that glycidyl ester content increases with rising deodorization temperatures, with a critical range often cited between 220 and 240 °C. sciendo.com Above this temperature, the formation can be extensive. sciendo.com

The presence of precursors like monoacylglycerols (MAGs) and diacylglycerols (DAGs) in the oil is a critical factor. nih.govftb.com.hr While both can lead to the formation of glycidyl esters, DAGs are considered to have a stronger effect under deodorizing conditions. rsc.orgftb.com.hr The type of oil also plays a role, with some oils having a higher propensity to form glycidyl esters due to their composition. sciendo.com

Precursor Identification and Mechanistic Elucidation of Oxirane Ring Formation

The primary precursors for the formation of glycidyl esters in edible oils are diacylglycerols (DAGs) and monoacylglycerols (MAGs). rsc.orgnih.govanalis.com.my Triacylglycerols (TAGs) are not considered direct precursors. acs.org

The proposed mechanism for the formation of glycidyl esters from these precursors involves the formation of a cyclic acyloxonium ion intermediate at high temperatures. rsc.orgnih.govmdpi.com In the case of DAGs, this is followed by the intramolecular elimination of a fatty acid to form the glycidyl ester. rsc.org For MAGs, the proposed mechanism involves the elimination of a water molecule. rsc.org Spectroscopic evidence, such as from in-situ ATR-FTIR, has supported the formation of the cyclic acyloxonium ion intermediate during the heating of DAG and MAG models. nih.govresearchgate.net

The formation of glycidyl esters is a parallel pathway to the formation of other processing contaminants like 3-monochloropropanediol (3-MCPD) esters, and they may share the common acyloxonium ion intermediate. mdpi.comnih.gov In the absence of chloride ions, the reaction pathway may terminate at the glycidyl ester stage. rsc.org

Influence of Processing Parameters on Yield and Stereochemistry

The synthesis of oxiran-2-ylmethyl octanoate, also known as glycidyl octanoate, can be achieved through chemical and enzymatic routes. The yield and stereochemistry of the final product are significantly influenced by various processing parameters in both methods.

In chemical synthesis, a common method involves the reaction of epichlorohydrin with octanoic acid or its salt. This process is often carried out using phase-transfer catalysis (PTC) to enhance the reaction rate and yield between the immiscible reactants. Key parameters influencing the outcome include the choice and concentration of the catalyst, the nature and amount of the base, the molar ratio of reactants, and the reaction temperature. For instance, in the synthesis of analogous glycidyl ethers, using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in a solvent-free system has been shown to produce high yields. dss.go.th The optimization of these parameters is crucial for maximizing the yield and minimizing the formation of by-products.

Enzymatic synthesis, typically employing lipases, offers a greener alternative with the potential for high stereoselectivity. The esterification of glycidol with octanoic acid is a common enzymatic route. The performance of this biocatalytic process is dependent on several factors, including the type of lipase (B570770), enzyme concentration, substrate molar ratio, temperature, water activity, and the nature of the solvent. For example, studies on the lipase-catalyzed esterification of glycidol have shown that the choice of solvent can significantly impact the enantioselectivity of the reaction. nih.gov The temperature also plays a critical role; for instance, in the lipase-catalyzed synthesis of glucose esters, an optimal temperature was found to maximize the yield, with a decrease in yield observed at higher temperatures likely due to enzyme denaturation. mdpi.com The enantiomeric excess of the product in enzymatic reactions is a key indicator of stereochemical control.

Below are interactive data tables summarizing the influence of processing parameters on the yield of glycidyl ether/ester synthesis, which is analogous to oxiran-2-ylmethyl octanoate synthesis.

Table 1: Influence of Processing Parameters on the Yield in Chemical Synthesis of Glycidyl Ethers via Phase-Transfer Catalysis

Parameter Variation Effect on Yield Reference
Catalyst Tetrabutylammonium Bromide (TBAB) vs. other quaternary ammonium salts TBAB shows high efficiency. Longer alkyl chains on the catalyst can increase the yield. dss.go.thscirp.org
Base NaOH vs. other bases The concentration and type of base are critical. Optimal amounts prevent side reactions. dss.go.thrsc.org
Reactant Molar Ratio Excess epichlorohydrin vs. stoichiometric amounts An optimal molar ratio of epichlorohydrin to alcohol/acid is necessary to maximize yield and minimize by-products. dss.go.th
Temperature 40°C vs. higher/lower temperatures An optimal temperature exists to ensure a high reaction rate without promoting side reactions. dss.go.th

| Solvent | Solvent-free vs. biphasic systems | Solvent-free systems can offer high yields and easier product separation. | dss.go.th |

Table 2: Influence of Processing Parameters on Yield and Enantioselectivity in Lipase-Catalyzed Esterification of Glycidol

Parameter Variation Effect on Yield Effect on Enantioselectivity Reference
Lipase Source Porcine Pancreatic Lipase vs. other lipases The choice of lipase is crucial for both activity and selectivity. Different lipases exhibit different enantioselectivities. nih.gov
Temperature 35°C vs. other temperatures An optimum temperature exists for maximum enzyme activity and yield. Can influence enantioselectivity, though sometimes it remains constant over a range of temperatures. nih.govmdpi.com
Substrate Molar Ratio Varied ratios of glycidol to fatty acid Affects the reaction equilibrium and thus the final yield. May or may not have a significant impact depending on the enzyme. science.gov
Water Content Controlled water activity in organic solvent Optimal water content is necessary for maximum enzyme activity. Can affect enantioselectivity. nih.gov

| Solvent | Chloroform vs. other organic solvents | The nature of the organic solvent significantly impacts both yield and enantioselectivity. | nih.gov |

Reactivity and Transformation Pathways

Oxirane Ring-Opening Reactions with Nucleophilic Species

The oxirane ring of oxiran-2-ylmethyl octanoate is a highly strained three-membered ring, making it susceptible to ring-opening reactions by a variety of nucleophiles. mdpi.com This reactivity is a key feature of its chemical behavior and is exploited in various synthetic applications. The ring-opening can be initiated by both nucleophilic attack under basic or neutral conditions and by acid-catalyzed mechanisms.

Common nucleophiles that react with the epoxide ring include amines, alcohols, and thiols. mdpi.comresearchgate.netgoogle.com The reaction with amines leads to the formation of amino alcohols. The regioselectivity of the attack, i.e., whether the nucleophile attacks the more or less substituted carbon of the oxirane ring, can be influenced by the reaction conditions and the nature of the nucleophile. In the case of primary amines reacting with poly(glycidyl methacrylate), the reaction can lead to dual-functionalized polymers. google.com

The reaction with alcohols, in the presence of a catalyst, results in the formation of ether-alcohols. researchgate.net The reaction of glycidyl ethers with alcohols can sometimes lead to the formation of oligomers, especially at elevated temperatures. researchgate.net Thiols are also potent nucleophiles for epoxide ring-opening, yielding thioether-alcohols. google.com These reactions are often highly efficient and can be carried out under mild conditions.

The table below provides an overview of the ring-opening reactions of glycidyl esters with various nucleophiles.

Table 3: Oxirane Ring-Opening Reactions of Glycidyl Esters with Nucleophilic Species

Nucleophile Product Type General Reaction Conditions Reference
Amines (R-NH2) Amino-alcohol Can be base-catalyzed or occur under neutral conditions. Reaction times can be long at room temperature. google.com
Alcohols (R-OH) Ether-alcohol Often requires a catalyst (acid or base). Can lead to oligomerization at higher temperatures. researchgate.net
Thiols (R-SH) Thioether-alcohol Generally fast and regioselective, can be base-catalyzed. google.comnih.gov
Carboxylic Acids (R-COOH) Hydroxy-diester Catalyzed by bases like tertiary amines or quaternary ammonium salts. osti.gov

| Azides (N3-) | Azido-alcohol | A common reaction in click chemistry for the introduction of the azide (B81097) functionality. | google.com |

Hydrolytic Stability and Pathways of De-esterification

Oxiran-2-ylmethyl octanoate contains an ester linkage which is susceptible to hydrolysis, leading to the formation of glycidol and octanoic acid. The hydrolytic stability of the ester is an important consideration, particularly in aqueous environments or under conditions where water is present. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.

Under acidic or basic conditions, the ester bond can be cleaved. The acid formed from hydrolysis can, in some cases, catalyze further hydrolysis. dss.go.th The steric hindrance around the ester group can affect its hydrolytic stability. dss.go.th

Enzymatic hydrolysis is another significant pathway for the de-esterification of glycidyl esters. Lipases, which are commonly used for the synthesis of these esters, can also catalyze the reverse reaction, i.e., hydrolysis. whiterose.ac.uknih.govresearchgate.net This enzymatic hydrolysis is a key process in the digestion of glycidyl esters found in some food products. nih.gov The efficiency of enzymatic hydrolysis can be dependent on the specific lipase used and the reaction conditions. For instance, in the analysis of glycidyl esters in oils, lipase from Candida rugosa has been used to efficiently hydrolyze the esters to glycidol for quantification. whiterose.ac.uk

Polymerization Behavior and Oligomerization Studies

The presence of the reactive oxirane ring allows oxiran-2-ylmethyl octanoate to undergo polymerization, leading to the formation of polyethers. The polymerization can proceed through different mechanisms, primarily ring-opening polymerization (ROP), which can be cationic or anionic.

Cationic Polymerization: In the presence of a cationic initiator, such as a Brønsted or Lewis acid, the oxygen atom of the oxirane ring can be protonated or coordinated, activating the ring for nucleophilic attack by another monomer unit. This leads to the formation of a polyether chain. The polymerization of glycidyl ethers in the presence of cationic catalysts like BF3·O(C2H5)2 has been reported to produce oligo(ether-ester)s.

Anionic Polymerization: Anionic ROP is initiated by a nucleophile, such as an alkoxide. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a new alkoxide, which can then attack another monomer. This process results in a living polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. The anionic polymerization of glycidyl monomers can be challenging due to potential side reactions, but controlled polymerization has been achieved using specific catalyst systems. For instance, the terpolymerization of glycidyl octanoate with propylene (B89431) oxide and carbon dioxide has been successfully carried out using a ternary rare-earth-metal coordination catalyst.

Oligomerization: Under certain reaction conditions, particularly in the reaction of glycidyl ethers with alcohols at elevated temperatures, the formation of short-chain oligomers can occur instead of high molecular weight polymers. researchgate.net The study of these oligomers provides insight into the initial stages of polymerization and potential side reactions.

The polymerization of glycidyl esters like oxiran-2-ylmethyl octanoate is a versatile method for creating functional polyethers. The properties of the resulting polymers, such as their glass transition temperature and mechanical properties, can be tailored by copolymerizing with other monomers.

Advanced Analytical Methodologies for Detection and Quantification

Evolution and Comparative Analysis of Detection Strategies

The analytical landscape for glycidyl (B131873) esters, including Oxiran-2-ylmethyl octanoate (B1194180), is characterized by two primary methodological philosophies: indirect and direct quantification. The choice between these strategies often involves a trade-off between the need for comprehensive screening and the desire for the precise quantification of individual ester species.

Direct Analytical Approaches for Intact Oxiran-2-ylmethyl Octanoate Species

To overcome the limitations of indirect methods, direct analytical approaches have been developed. These methods aim to quantify the intact Oxiran-2-ylmethyl octanoate molecule without the need for chemical cleavage or derivatization. The primary advantage of direct analysis is the elimination of potential artifacts and inaccuracies associated with chemical conversion steps. This leads to a more precise determination of the levels of individual glycidyl ester species.

Direct methods typically employ liquid chromatography (LC) coupled with mass spectrometry (MS), offering high sensitivity and specificity. The general workflow involves:

Sample Preparation: This usually involves a simple dilution of the sample or a solid-phase extraction (SPE) step to remove matrix interferences.

LC Separation: The intact glycidyl esters are separated from other components of the sample using a chromatographic column.

MS Detection: The separated esters are then detected and quantified by a mass spectrometer.

An official method for the direct determination of glycidyl esters is the AOCS-JOCS Cd 28-10, which utilizes LC-MS. Direct methods are considered more accurate for determining the levels of specific glycidyl esters like Oxiran-2-ylmethyl octanoate, especially in complex matrices. However, a significant challenge for direct methods is the need for individual reference standards for each glycidyl ester to be quantified, which may not always be commercially available.

MethodPrincipleKey StepsAdvantagesDisadvantages
LC-MS (e.g., AOCS-JOCS Cd 28-10)Direct detection of intact glycidyl estersSample dilution or SPE, followed by LC separation and MS detection.High accuracy and specificity, no artifact formation, simpler sample preparation.Requires individual standards for each glycidyl ester, which can be a limiting factor.
LC-MS/MSDirect detection with enhanced selectivitySimilar to LC-MS but with tandem mass spectrometry for more specific detection.Increased sensitivity and selectivity, reducing matrix interference.Higher instrumentation cost.

Chromatographic and Spectrometric Techniques

The accurate detection and quantification of Oxiran-2-ylmethyl octanoate rely heavily on advanced chromatographic and spectrometric techniques. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the cornerstones of modern analytical strategies. Nuclear Magnetic Resonance spectroscopy also plays a crucial role in the structural confirmation of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of glycidyl esters, primarily through indirect methods. Due to the low volatility of glycidyl esters, a derivatization step is essential to convert the analyte into a form suitable for GC analysis. In the context of indirect quantification, after hydrolysis of Oxiran-2-ylmethyl octanoate to glycidol (B123203), the glycidol is derivatized, commonly with phenylboronic acid (PBA), before being introduced into the GC-MS system.

The GC separates the derivatized analyte from other components in the sample based on their volatility and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The use of Tandem Mass Spectrometry (GC-MS/MS) further enhances the selectivity and sensitivity of the analysis. In GC-MS/MS, a specific precursor ion of the derivatized analyte is selected and then fragmented to produce characteristic product ions. By monitoring these specific transitions, matrix interferences can be significantly reduced, leading to lower detection limits and more reliable quantification, especially in complex food matrices. The multiple reaction monitoring (MRM) mode in GC-MS/MS improves the signal-to-noise ratio compared to the selected ion monitoring (SIM) mode used in single quadrupole GC-MS.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Glycidyl Esters

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of direct analytical approaches for intact glycidyl esters like Oxiran-2-ylmethyl octanoate. This technique allows for the separation, detection, and quantification of the intact molecule without the need for derivatization, thus avoiding potential analytical errors associated with chemical conversion steps.

In a typical LC-MS/MS workflow, the sample, after minimal preparation such as dilution or solid-phase extraction, is injected into the HPLC system. The glycidyl esters are separated on a chromatographic column based on their polarity and affinity for the stationary phase. The eluent from the HPLC is then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) is a commonly used ionization technique for these compounds.

The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity. By selecting the specific precursor ion of Oxiran-2-ylmethyl octanoate and monitoring its characteristic product ions (a technique known as multiple reaction monitoring or MRM), it is possible to achieve very low detection limits and accurate quantification even in complex food matrices. The development of LC-MS/MS methods has enabled the simultaneous quantification of multiple glycidyl ester congeners in a single analytical run.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For Oxiran-2-ylmethyl octanoate, ¹H NMR and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and purity assessment.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment. For glycidyl esters, the characteristic signals of the two epoxy methylene (B1212753) (CH₂) protons can be observed at specific chemical shifts, typically around 2.56 and 2.76 ppm. The integration of these signals can be used for quantification.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of Oxiran-2-ylmethyl octanoate will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule. NMR can also be used to assess the purity of standards and to identify potential impurities. The development of novel ¹H NMR spectroscopic methods has provided a rapid and accurate way to characterize and quantify glycidyl fatty acid esters.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For oxiran-2-ylmethyl octanoate, FTIR analysis is instrumental in confirming the presence of its two key functional groups: the ester and the oxirane (epoxide) ring.

The ester group exhibits a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1735-1750 cm⁻¹. libretexts.org Another characteristic absorption for the ester is the C-O stretching vibration, which appears as a strong band in the fingerprint region, usually between 1000 and 1300 cm⁻¹. libretexts.org

The presence of the oxirane ring is confirmed by several characteristic peaks. The asymmetric C-O-C stretching of the epoxide ring typically results in a band around 1250 cm⁻¹. The symmetric C-O-C stretching vibration can be observed in the 830-950 cm⁻¹ range. researchgate.net Additionally, the C-H stretching vibrations of the saturated alkyl chain (from the octanoate moiety) are expected to produce strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.org The identification of these specific absorption bands provides qualitative confirmation of the chemical structure of oxiran-2-ylmethyl octanoate.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
EsterC=O Stretch1735 - 1750
EsterC-O Stretch1000 - 1300
Oxirane (Epoxide)Asymmetric C-O-C Stretch~1250
Oxirane (Epoxide)Symmetric C-O-C Stretch830 - 950
AlkaneC-H Stretch2850 - 2960

Advanced Spectroscopic and Microscopic Techniques for Material Characterization

Beyond FTIR, a suite of advanced spectroscopic and microscopic techniques is employed for the comprehensive characterization of materials containing oxiran-2-ylmethyl octanoate and related glycidyl esters. These methods provide deeper insights into the compound's structure, quantification, and interaction within a matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of glycidyl esters. analis.com.my LC-MS methods allow for the direct analysis of individual glycidyl esters in complex matrices like vegetable oils, offering high sensitivity and specificity. analis.com.mynih.gov The liquid chromatography component separates the different esters, while the mass spectrometer provides precise mass-to-charge ratio data, enabling both quantification and structural confirmation. nih.gov This direct detection approach is often simpler than indirect methods that require extensive sample preparation. analis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is another critical tool. NMR provides detailed information about the molecular structure of the compound. For instance, the final products of glycidyl ester synthesis are often characterized using ¹H NMR and ¹³C NMR to confirm their structure and purity. nih.gov

Other techniques like Fluorescence Spectroscopy and Raman Spectroscopy can be used for characterizing materials at a molecular level. psu.edumdpi.com While not specific to oxiran-2-ylmethyl octanoate in the provided context, these methods are valuable for analyzing the state of materials, such as polymer nanocomposites, where such compounds might be used. mdpi.com

Method Validation and Quality Assurance in Research

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. scispace.com It ensures the reliability, consistency, and accuracy of analytical data, which is essential for quality assurance in research and industry. wjarr.com

Performance Characteristics: Precision, Accuracy, and Limits of Detection (LODs)

The validation of analytical methods for quantifying compounds like oxiran-2-ylmethyl octanoate involves assessing several key performance characteristics.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at different levels: repeatability (intra-day analysis) and intermediate precision (inter-day analysis). nih.gov For the analysis of glycidol (derived from glycidyl esters), RSD values for repeatability have been reported at 7.2% and 5.4% for different concentration levels. nih.gov

Accuracy indicates the closeness of the test results to the true value. researchgate.net It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is measured. wjarr.com For glycidyl oleate, recovery rates have been evaluated at different spiking levels to ensure the accuracy of the analytical method. nih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. scispace.com The Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scispace.com For glycidol analysis in oil matrices, an LOD of 0.02 mg/kg and an LOQ of 0.1 mg/kg have been established, which is sufficient for practical applications. nih.govjfda-online.com

Performance CharacteristicDefinitionExample Finding for Glycidyl Ester Analysis
Precision Degree of agreement among individual test results.Repeatability RSD of 5.4% to 7.2% for glycidol analysis. nih.gov
Accuracy Closeness of test results to the true value.Evaluated by determining recoveries of spiked glycidyl oleate. nih.gov
Limit of Detection (LOD) Lowest concentration that can be detected.0.02 mg/kg for glycidol in oil matrix. nih.gov
Limit of Quantification (LOQ) Lowest concentration that can be quantified reliably.0.1 mg/kg for glycidol in oil matrix. nih.gov

Interlaboratory Comparative Studies and Harmonization of Analytical Methods

To ensure that analytical results are comparable and reliable across different laboratories, interlaboratory comparative studies are essential. These studies, also known as proficiency tests, involve multiple laboratories analyzing the same "blind" samples to assess the reproducibility and consistency of their methods. nih.gov

For glycidyl esters (GEs), such studies have been conducted to compare different analytical procedures, including official methods like AOCS Cd 29c-13. nih.govresearchgate.net In one study, five samples were sent to a third-party laboratory, and the reproducibility was evaluated. The RSD for GE content between the two labs was in the range of 1.77% to 11.4%, indicating good reproducibility. nih.gov Another interlaboratory comparison involving six laboratories from four countries was organized to compare an automated procedure against the manual AOCS Cd29b-13 method. researchgate.net The results concluded that the automated procedure performed slightly better than the manual alternative, demonstrating the value of such studies in driving method optimization and harmonization. researchgate.net These efforts are crucial for establishing standardized methods that produce consistent data, particularly in response to regulatory requirements, such as the maximum levels for GEs in vegetable oils set by the European Union. researchgate.netresearchgate.net

Development of Certified Reference Materials and Standard Operating Procedures

The foundation of analytical quality assurance rests on the use of Certified Reference Materials (CRMs) and Standard Operating Procedures (SOPs).

Certified Reference Materials (CRMs) are highly characterized and stable materials with one or more certified property values. sigmaaldrich.com They are indispensable for calibrating instruments, validating analytical methods, and performing quality control. sigmaaldrich.com The availability of CRMs for compounds like oxiran-2-ylmethyl octanoate allows laboratories to ensure the traceability and accuracy of their measurements. lgcstandards.com CRMs are produced under stringent guidelines, such as those from ISO Guides 34 and 35, to guarantee their quality and reliability. sigmaaldrich.com

Standard Operating Procedures (SOPs) are detailed, written instructions that describe how to perform a specific analytical test or procedure. Adherence to SOPs is crucial for achieving consistency and minimizing variability both within and between laboratories. The development and implementation of validated SOPs, often based on official methods from organizations like AOCS or ISO, ensure that every analysis is performed in the same manner, leading to reliable and comparable results. researchgate.net Together, CRMs and SOPs form a robust framework for quality assurance in the analysis of oxiran-2-ylmethyl octanoate.

Toxicological Research and Health Risk Assessment

In Vivo and In Vitro Toxicological Studies of Glycidyl (B131873) Esters and Glycidol (B123203)

Toxicological assessments have largely focused on glycidol, the hydrolysate of glycidyl esters, due to its recognized safety concerns. researchgate.net While there is limited toxicological data on individual glycidyl esters like Oxiran-2-ylmethyl octanoate (B1194180), their hazard potential is considered to be driven by the release of free glycidol following ingestion. researchgate.netresearchgate.net

Following oral intake, glycidyl esters such as Oxiran-2-ylmethyl octanoate undergo hydrolysis in the gastrointestinal tract. researchgate.net This process is catalyzed by lipases, which break down the ester, releasing free glycidol. nih.govresearchgate.net Studies conducted in rats have demonstrated that glycidol is efficiently released from its ester form and is readily absorbed. nih.gov

The bioavailability of glycidol from glycidyl esters is considered comparable to that of ingesting free glycidol, suggesting that for risk assessment purposes, exposure to glycidyl esters is equivalent to exposure to the same molar quantity of glycidol. nih.govdiva-portal.org Once absorbed, glycidol is distributed throughout the body. nih.gov Its metabolism occurs primarily through two pathways: hydrolysis by epoxide hydrolase to form glycerol (B35011), and conjugation with glutathione, which is then further metabolized and excreted in the urine as mercapturic acid metabolites. diva-portal.orgnih.gov The primary route of elimination for glycidol and its metabolites is through the urine. diva-portal.orgnih.gov Some research also suggests the possibility that glycidol may be converted to a limited extent to 3-monochloropropane-1,2-diol (3-MCPD) within the organism. researchgate.netnih.gov

Glycidol is recognized as a genotoxic and carcinogenic compound. researchgate.netresearchgate.net The International Agency for Research on Cancer (IARC) has classified glycidol in Group 2A, meaning it is "probably carcinogenic to humans". nih.govresearchgate.netnih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals. fda.gov

Numerous in vitro and in vivo studies have demonstrated the genotoxic potential of glycidol. researchgate.net It has shown positive results in various assays, including tests for gene mutations in bacteria and for chromosomal aberrations and sister chromatid exchanges in mammalian cells in vitro. who.intnih.gov Glycidyl esters themselves, such as glycidol linoleate (B1235992), have also been tested. nih.gov While they can show positive responses in some bacterial mutation tests, this activity is attributed to the release of glycidol. nih.gov In an in vivo bone marrow micronucleus test, neither glycidol linoleate nor glycidol induced a significant increase in micronucleated erythrocytes, suggesting the intact ester itself does not play a primary role in genotoxic action. nih.gov

Carcinogenicity studies in rodents, such as those conducted by the U.S. National Toxicology Program, have provided clear evidence that glycidol can induce tumors at multiple sites. nih.govfda.gov

Table 1: Summary of Genotoxicity Data for Glycidol and a Representative Glycidyl Ester

Test System Compound Tested Result
Bacterial Reverse Mutation (Ames test) Glycidol Positive who.intnih.gov
Bacterial Reverse Mutation (Ames test) Glycidol Linoleate Positive (attributed to glycidol) nih.gov
In Vitro Chromosomal Aberration Test Glycidol Positive nih.gov
In Vitro Chromosomal Aberration Test Glycidol Linoleate Negative nih.gov
In Vivo Bone Marrow Micronucleus Test Glycidol Negative nih.gov
In Vivo Bone Marrow Micronucleus Test Glycidol Linoleate Negative nih.gov

Beyond its carcinogenic potential, glycidol has been associated with other adverse health effects in animal studies. Research has indicated that glycidol can be neurotoxic and exhibit reproductive toxicity. researchgate.netresearchgate.net

Target organ toxicity has been observed in various rodent studies. High doses of glycidol have been linked to kidney damage. fda.govresearchgate.net Reproductive organs in male rats have also been shown to be affected by exposure to glycidyl esters. researchgate.net In carcinogenicity bioassays, a range of tissues were identified as targets for glycidol-induced tumors in rats and mice. These included the brain, forestomach, skin, lung, and mammary gland, among others. who.intnih.gov Furthermore, studies in mice have reported neuronopathy and hyperplasia in the forestomach following glycidol administration. nih.gov

Table 2: Target Organs of Glycidol-Induced Carcinogenicity in Rodent Studies

Species Target Organs/Tissues
Rat Brain (gliomas), Mouth/Tongue (squamous-cell papillomas/carcinomas), Zymbal gland, Thyroid follicular-cells, Skin, Intestine (adenomatous polyps/adenocarcinomas), Clitoral gland who.int

Mechanistic Toxicology and Cellular Interactions

The toxicological effects of glycidol are fundamentally linked to its chemical structure, specifically the presence of a reactive epoxide ring. nih.gov

The key to glycidol's toxicity lies in its epoxide group, a three-membered ring containing an oxygen atom. nih.govwho.int This structure is chemically strained and highly reactive. It can act as an alkylating agent, meaning it can readily react with and transfer an alkyl group to nucleophilic sites within cells. nih.gov This reactivity allows glycidol to bind to essential biological macromolecules, such as DNA and proteins, without needing prior metabolic activation. who.int This direct interaction can disrupt normal cellular processes and is the underlying mechanism for its genotoxic and carcinogenic properties. nih.gov

The reaction of glycidol's epoxide moiety with genetic material results in the formation of DNA adducts. researchgate.net A DNA adduct is a segment of DNA that has become covalently bonded to a chemical. taylorandfrancis.com This alteration of the DNA structure is considered a critical initiating event in chemical carcinogenesis. researchgate.netaopwiki.org The formation of these adducts can lead to mutations during DNA replication if not properly repaired by the cell, potentially triggering the development of cancer. aopwiki.org In vitro studies have confirmed glycidol's ability to alkylate DNA. who.int

In addition to DNA, glycidol also reacts with proteins to form protein conjugates. A significant example is its reaction with hemoglobin, the protein in red blood cells. nih.gov Glycidol binds to the N-terminal valine amino acid of the hemoglobin molecule to form N-(2,3-dihydroxypropyl)valine (diHOPrVal). researchgate.net This specific adduct is stable and can be measured in blood samples, serving as a reliable biomarker to quantify the internal dose of glycidol in the body. nih.govresearchgate.net

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

In silico modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are pivotal computational tools in modern toxicology, offering predictive insights into the potential hazards of chemical compounds. For Oxiran-2-ylmethyl octanoate, a member of the glycidyl ester family, these methods are instrumental in forecasting its toxicological profile, particularly its carcinogenic and mutagenic potential. This is especially crucial given that glycidyl esters can hydrolyze to glycidol, a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). nih.govmdpi.com

The toxicological concern for glycidyl esters is primarily linked to the release of glycidol. researchgate.net In silico models and QSAR analyses for compounds like Oxiran-2-ylmethyl octanoate focus on the epoxide functional group, which is a key structural feature associated with toxicity. These models assess the reactivity of the epoxide ring with biological macromolecules such as DNA, which can lead to genotoxic effects. The ester side-chain, in this case, the octanoate group, influences the compound's physicochemical properties, such as its lipophilicity and steric hindrance, which in turn can affect its absorption, distribution, metabolism, and ultimately its toxic potency.

QSAR studies for related epoxide-containing compounds have demonstrated a correlation between the chemical structure and biological activity. These models can predict the likelihood of a compound being a mutagen or carcinogen based on its molecular descriptors. For Oxiran-2-ylmethyl octanoate, QSAR models would likely predict a toxicological concern due to the presence of the reactive oxirane ring, a structural alert for genotoxicity.

Dietary Exposure Assessment and Risk Characterization

Occurrence Data in Food Commodities and Dietary Intake Estimation

Oxiran-2-ylmethyl octanoate, as a glycidyl ester, is not naturally present in foods but is formed as a process contaminant during the high-temperature refining of vegetable oils. ages.atfda.gov The highest concentrations of glycidyl esters are typically found in palm oil and its fractions, but they are also present in other refined vegetable oils such as soybean, sunflower, and coconut oil. ages.atnih.gov Consequently, these compounds are found in a wide array of processed foods that use refined oils as an ingredient.

Table 1: Food Categories with Potential Occurrence of Glycidyl Esters

Food CategoryExamples
Refined Vegetable OilsPalm oil, soybean oil, sunflower oil, canola oil
Margarines and SpreadsMargarine, chocolate spreads, peanut butter
Bakery and ConfectioneryCookies, cakes, pastries, chocolate
Fried ProductsFrench fries, potato chips, doughnuts
Infant FormulaMilk-based and soy-based formulas

Dietary intake of glycidyl esters has been estimated in various studies. For the general European population, the mean dietary exposure to glycidol (the hydrolysis product of glycidyl esters) ranges from 0.1 to 0.9 µg/kg of body weight per day. europa.eumdpi.com

Population-Specific Exposure Profiles and Vulnerable Groups

Dietary exposure to glycidyl esters, and therefore to Oxiran-2-ylmethyl octanoate, varies across different population groups. Infants, toddlers, and children are considered vulnerable groups due to their lower body weight and potentially higher consumption of certain food categories relative to their body size. ages.ateuropa.eu

Infants who are exclusively fed infant formula may have a higher exposure to glycidyl esters, as refined vegetable oils are a key component of these products. ages.atfda.gov Studies have shown that in a worst-case scenario, infants consuming only formula could have significantly higher intakes of these contaminants. tandfonline.com For the general population, high consumers of foods rich in refined oils, such as processed and fried foods, will also have a greater dietary exposure. mdpi.com

Table 2: Estimated Dietary Exposure to Glycidol in Different Age Groups (Europe)

Age GroupMean Exposure (µg/kg bw/day)95th Percentile Exposure (µg/kg bw/day)
Infants0.5 - 0.91.1 - 2.1
Toddlers0.4 - 0.80.8 - 1.8
Other Children0.3 - 0.60.6 - 1.3
Adolescents0.2 - 0.40.4 - 0.8
Adults0.1 - 0.30.3 - 0.6
Elderly0.1 - 0.30.3 - 0.5

Source: Adapted from EFSA, 2016 europa.eu

Margin of Exposure (MOE) and Health-Based Guidance Values: Development and Evaluation

For genotoxic carcinogens like glycidol, a tolerable daily intake (TDI) is generally not established, as it is assumed that there is no threshold below which there is zero risk. sgs-institut-fresenius.de Instead, a risk characterization approach known as the Margin of Exposure (MOE) is used. The MOE is the ratio of a toxicological reference point (e.g., the benchmark dose lower confidence limit, BMDL) from animal studies to the estimated human dietary exposure. A higher MOE indicates a lower level of health concern.

The European Food Safety Authority (EFSA) has established a BMDL10 of 10.2 mg/kg body weight per day for the neoplastic effects of glycidol in rats. europa.eu Based on dietary exposure estimates, MOEs for glycidol have been calculated for various population groups. For the general population, the MOEs are generally above 10,000, which is often considered a level of low concern. europa.eumdpi.com However, for high-exposure scenarios, particularly for infants consuming only formula, the MOE can be significantly lower, indicating a potential health concern. europa.eu An MOE of 25,000 or higher is generally considered to be of low health concern. europa.eu

Continuous efforts are being made by the food industry to reduce the levels of glycidyl esters in refined oils through modifications in the refining process. nih.gov Regulatory bodies also monitor the levels of these contaminants in food products to ensure consumer safety.

Mitigation Strategies and Formation Control in Processing

Process-Induced Contaminant Reduction in Lipid Refining

The deodorization step in oil refining, where oils are heated to high temperatures (often above 200°C) to remove volatile compounds, is the critical stage for glycidyl (B131873) ester formation. analis.com.my

Temperature and time are the most significant factors influencing the formation of glycidyl esters. Research consistently shows that GE levels increase substantially at temperatures above 230-240°C. ital.sp.gov.brsciendo.com Therefore, a primary mitigation strategy is the careful optimization of the deodorization process to use the mildest conditions possible that still achieve the desired quality in the final product. sciendo.com

Studies on palm oil demonstrate a direct correlation between higher deodorization temperatures and increased GE concentrations. While temperature has a major impact, processing time also contributes, with GE levels rising over time, especially at higher temperatures like 270°C. ital.sp.gov.brnih.gov At lower temperatures, the effect of time becomes less significant. sciendo.com

Deodorization Temperature (°C)Deodorization Time (min)Mean Glycidyl Ester Concentration (mg/kg) in Palm Oil
210300.12
230300.13
250302.02
270302.29
270602.57
270902.70
2701208.51

This table presents data synthesized from a study on palm oil deodorization, illustrating the significant impact of temperature and time on the formation of glycidyl esters. ital.sp.gov.brnih.gov

Another effective strategy is the use of adsorbent materials to remove either the glycidyl esters themselves or their precursors (DAGs and MAGs) from the oil. researchgate.net This can be done as a post-refining polishing step. Various adsorbents have been investigated, with activated carbon, synthetic magnesium silicate (B1173343), and zeolites showing notable effectiveness. sci-hub.se

Acid-washed activated carbon has proven to be highly efficient, with studies demonstrating a removal rate of over 95% for GEs in palm oil. nih.govresearchgate.netresearchgate.net The effectiveness of adsorbents depends on several factors, including the type of adsorbent, its dosage, contact time, and temperature. sci-hub.seresearchgate.net For example, some studies have shown that while a 1% (w/w) dose of an adsorbent may have a low effect, increasing the dose to 5% or more can lead to a distinct reduction in GE levels. sci-hub.se

Adsorbent MaterialOil TypeAdsorbent DoseTemperature (°C)GE Removal Efficiency (%)
Acid-Washed Activated CarbonPalm Oil2% (w/w)35~97%
Acid-Washed Activated CarbonPalm Oil30 mg/100 mL30~95%
Activated CharcoalPalm OilNot Specified60~60%
Calcinated ZeolitePalm Oil10% (w/w)60-120~40%
Synthetic Magnesium SilicatePalm Oil10% (w/w)Not Specified~40%

This table summarizes findings from various studies on the efficacy of different adsorbents in reducing glycidyl ester concentrations in edible oils. sci-hub.senih.govresearchgate.netacs.orgresearchgate.netrsc.org

Enzymatic methods offer a targeted approach to mitigate glycidyl esters. This strategy involves using lipases to hydrolyze the glycidyl esters back into fatty acids and harmless glycerol (B35011). researchgate.net This can be considered a post-refining treatment to degrade the contaminants formed during processing. researchgate.net Research has shown that lipase (B570770) from sources like Candida rugosa can effectively hydrolyze GEs at room temperature in a relatively short time. nih.gov This method prevents the side reactions that can occur with chemical hydrolysis methods. nih.gov While still an area of active research, enzymatic hydrolysis presents a promising pathway for GE reduction, with reports of achieving over 90% reduction under specific conditions. google.com

Enzymatic ApproachMechanismReported Efficiency
Lipase-catalyzed HydrolysisUses lipase enzymes to break the ester bond, converting GEs into glycerol and fatty acids. nih.govHigh recovery of glycidol (B123203) (87.6%) from spiked oil samples suggests efficient hydrolysis. nih.gov
Enzyme Cascade SystemA multi-enzyme process to convert GEs into glycerol. researchgate.netCan achieve over 90% reduction in glycidol and glycidyl esters in monoglyceride preparations. google.com

This table describes enzymatic methods investigated for the reduction of glycidyl esters.

Impact of Culinary Practices and Food Preparation

The level of glycidyl esters in the final consumed food is not only dependent on the refining process but also on how the oil is used in cooking.

High-temperature cooking methods like frying can influence the concentration of glycidyl esters. However, the effect is not one of simple formation. Research indicates that GEs are unstable at high temperatures and can degrade during the cooking process. mdpi.com Several studies have observed a decrease in GE content in oil during prolonged or repeated frying sessions. researchgate.netnih.gov

Cooking MethodOil TypeTemperature (°C)DurationEffect on Glycidyl Ester (GE) Levels
Intermittent FryingPalm Oil18040 hours (intermittent)78% decrease
Intermittent FryingRapeseed Oil18040 hours (intermittent)47% decrease
FryingPalm Oil140-22024 hoursGE content declined as temperature increased

This table shows the impact of frying on glycidyl ester levels in different oils, based on published research findings. mdpi.comnih.gov

The single most critical factor for the level of glycidyl esters in prepared foods is the initial concentration of these contaminants in the cooking oil selected. keypublishing.org Different types of vegetable oils have vastly different levels of GEs, primarily due to variations in their diacylglycerol content and the specific refining processes they undergo. google.comkeypublishing.org

Refined palm oil and its fractions consistently show the highest levels of glycidyl esters among common vegetable oils. analis.com.mykeypublishing.org In contrast, oils like rapeseed, sunflower, and extra virgin olive oil typically have much lower or even undetectable concentrations. nih.govmdpi.com Therefore, selecting an oil with a low initial GE content is the most direct way to minimize consumer exposure from prepared foods.

Type of Refined OilRange of Glycidyl Ester Content (mg/kg)
Palm Olein1.88 - 25.0
Palm Oil0.3 - 10.5
Rice Bran Oil~9.6
Soybean Oil~1.56
Rapeseed Oil~0.8
Sunflower Oil< 1.0
Corn Oil0.25 - 0.68
Extra Virgin Olive OilUndetectable

This table provides a comparative overview of typical glycidyl ester concentrations found in various commercially available, unheated edible oils. Data is compiled from multiple sources. analis.com.mynih.govmdpi.comresearchgate.netresearchgate.net

Novel Process Development for Glycidyl Ester-Free Products

The food industry and scientific community are actively researching and developing new processing technologies to minimize or eliminate glycidyl esters (GEs), such as Oxiran-2-ylmethyl octanoate (B1194180), from edible oils and food products. rsc.orgnih.gov These efforts focus on either removing GEs after they are formed or, more effectively, preventing their formation by modifying the refining process. nih.govrsc.org Key innovative strategies include the use of specialized adsorbents, advanced distillation techniques, enzymatic treatments, and significant modifications to conventional processing parameters.

Adsorption Techniques

Post-refining removal of GEs using adsorbents is a promising strategy due to its simplicity and effectiveness. google.compatsnap.com This physical adsorption method involves treating the oil with materials that have a high affinity for GEs. google.com Research has demonstrated that various adsorbents can significantly reduce GE content.

Activated carbon, particularly when acid-washed, has shown high efficacy. rsc.orgrsc.org In one study, treating refined, bleached, and deodorized palm oil (RBDPO) with activated carbon treated with 2 N HCl reduced the initial GE concentration by up to 97%. rsc.org The process was effective at a relatively low temperature of 35°C, using a 2% adsorbent concentration. rsc.org Another patent describes a method using an adsorbent at 80-120°C, which achieved a GE removal rate of over 80%. google.compatsnap.com Other materials like synthetic magnesium silicate and calcined zeolites have also been found to reduce GE levels, with one study noting a 40% reduction in related compounds, primarily GEs. researchgate.netgoogle.com

Advanced Distillation Methods

Conventional deodorization, which uses high temperatures (often above 240°C), is the primary stage where GEs are formed. keypublishing.orggoogle.com Novel distillation techniques, such as short-path or molecular distillation, offer a gentler alternative. google.comresearchgate.net These methods operate under a higher vacuum and lower temperatures, allowing for the effective removal of volatile compounds, including free fatty acids and GE precursors like diglycerides (DGs), without inducing the high temperatures that lead to GE formation. keypublishing.orgresearchgate.net

Studies have shown that using short-path distillation as a pre-treatment before a milder deodorization step can be highly effective. researchgate.net One report indicated that under optimal conditions, short-path distillation could achieve a 98% reduction in GE concentration. researchgate.net In some cases, GE levels were reduced to below the limit of detection (<0.1 mg/kg), compared to 6.4 mg/kg formed under standard deodorization conditions. researchgate.net A multi-stage short-path stripping process has also been proposed to enhance the removal efficiency of GEs from palm oil. google.com

Enzymatic Processes

Enzymatic treatment represents a highly specific and mild approach to GE mitigation. researchgate.net This method utilizes lipases to hydrolyze GEs into harmless glycerol and fatty acids. rsc.orgresearchgate.net For instance, an enzyme cascade involving halohydrin dehalogenase and epoxide hydrolase has been proposed to convert GE precursors into glycerol. researchgate.netresearchgate.net

One patented method involves incubating oil with an immobilized lipase, such as Novozymes TL IM™, at 70°C. google.com This process catalyzes the transesterification of esters, effectively reducing GE levels. google.com Enzymatic hydrolysis is favored in some analytical methods to release glycidol from its esters without the harsh chemical side reactions, highlighting the precision of enzymatic action. rsc.orgnih.gov

Process Parameter Optimization

Beyond introducing new unit operations, significant GE reduction can be achieved by modifying the parameters of existing refining steps.

Modified Deodorization: A primary strategy is to lower the temperature of the deodorization step. google.com One patented method involves using an acid-activated bleaching earth followed by deodorization at a temperature below 200°C for at least 30 minutes, which effectively removes GEs. google.com

Acid Treatment: The addition of acids can inhibit GE formation. Adding citric acid crystals to decolorized oil before the final deodorization has been shown to reduce GEs. google.com Similarly, using formic acid instead of water during deodorization reduced GE formation by approximately 35%. keypublishing.org

Post-Esterification Heat Treatment: For products like monoglycerides (B3428702) and diglycerides, which are prone to high GE formation, a specific heat treatment post-reaction can be effective. google.com It was found that holding the reaction products at temperatures between 140-210°C for 10-90 minutes can significantly reduce the levels of glycidol and GEs. google.com

Hydrogenation and Fractionation: Certain downstream processing steps can also lower GE content. Wet fractionation of palm oil, for example, resulted in a 21-26% decrease in GEs in the palm stearin (B3432776) fractions. researchgate.net The hydrogenation process has also been shown to degrade GEs, with the reduction rate depending on the type of nickel catalyst used. researchgate.net

Summary of Novel Mitigation Strategies

Mitigation StrategyMethodKey ParametersReported GE Reduction
Adsorption Activated Carbon (Acid-Washed)2% adsorbent at 35°C for 2 hoursUp to 97%
General Adsorbent80-120°C for 10-120 min>80% google.compatsnap.com
Synthetic Magnesium Silicate / ZeolitePost-deodorization treatment~40% researchgate.net
Distillation Short Path DistillationOptimized conditions, followed by mild deodorization (180°C)Up to 98% (to <0.1 mg/kg) researchgate.net
Enzymatic Treatment Immobilized Lipase (Novozymes TL IM™)Incubation at 70°C for 4 hoursSignificant reduction google.com
Process Optimization Low-Temperature Deodorization<200°C for >30 min with acid-activated earthEffective removal google.com
Acid TreatmentUse of formic acid during deodorization~35% keypublishing.org
Post-Esterification Hold140-210°C for 10-90 minutesSignificant reduction google.com
Wet FractionationStandard fractionation process21-26% in palm stearin researchgate.net

These developing technologies demonstrate a multi-faceted approach to producing GE-free oils. The choice of method often depends on the specific type of oil, the existing refinery infrastructure, and economic viability. Combining multiple strategies, such as precursor removal followed by optimized low-temperature deodorization, is likely to be the most effective path toward the industrial production of glycidyl ester-free products.

Environmental Fate, Ecotoxicology, and Sustainability Research

Environmental Transformation and Degradation Pathways

There is a notable absence of empirical data on the transformation and degradation of Oxiran-2-ylmethyl octanoate (B1194180) in various environmental compartments.

Ecotoxicological Impact Assessment

The ecotoxicological profile of Oxiran-2-ylmethyl octanoate remains uncharacterized due to a lack of available studies.

Future Research Directions and Emerging Paradigms

Integrative Omics Approaches in Toxicological Investigations

Modern toxicology is moving beyond traditional endpoint measurements towards a more holistic understanding of how chemical exposures affect biological systems. Integrative omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens for investigating the mechanisms of toxicity for compounds like oxiran-2-ylmethyl octanoate (B1194180).

Metabolomics , in particular, has shown promise in identifying and quantifying changes in small-molecule metabolites following exposure to a toxicant. mdpi.com This provides a functional snapshot of the cellular state. For instance, studies on heated palm oil have utilized 1H Nuclear Magnetic Resonance (NMR) metabolomics to profile the chemical changes and identify the formation of GEs alongside other toxicants. nih.govnih.gov Future research can apply these techniques to in vitro and in vivo models exposed to oxiran-2-ylmethyl octanoate to:

Identify specific metabolic pathways disrupted by the compound or its metabolite, glycidol (B123203).

Discover novel biomarkers of exposure and effect, allowing for more sensitive risk assessments.

Elucidate the downstream effects of DNA and protein adduction by glycidol.

By integrating metabolomic data with transcriptomic and proteomic analyses, researchers can construct a comprehensive picture of the adverse outcome pathways (AOPs), from the initial molecular interaction to the eventual toxicological effect. mdpi.com This multi-omics strategy provides a deeper mechanistic understanding, which is crucial for developing targeted interventions and more accurate risk models. mdpi.com

Below is a table summarizing how different omics technologies could be applied to the toxicological investigation of oxiran-2-ylmethyl octanoate.

Omics TechnologyPotential Application for Oxiran-2-ylmethyl octanoate InvestigationExpected Outcomes
Genomics Analysis of DNA adducts formed by glycidol.Identification of specific gene mutations and DNA damage patterns.
Transcriptomics Measurement of changes in gene expression in response to exposure.Understanding of up- or down-regulated cellular pathways (e.g., stress response, DNA repair).
Proteomics Quantification of protein expression and post-translational modifications.Identification of proteins and enzymes directly interacting with the compound or involved in the toxic response.
Metabolomics Profiling of endogenous small-molecule metabolites in biofluids and tissues. mdpi.comnih.govDiscovery of biomarkers of exposure and effect; mapping of perturbed metabolic networks. nih.gov

Advanced Computational Chemistry for Mechanistic Predictions

Computational chemistry and in silico toxicology offer rapid, cost-effective, and ethically sustainable alternatives to traditional animal testing for predicting the toxicological properties of chemicals. mdpi.com These methods are becoming indispensable for understanding the mechanistic basis of toxicity for compounds like oxiran-2-ylmethyl octanoate.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of various GEs based on their molecular structure. By correlating chemical structures with biological activity, QSAR can help prioritize GEs for further toxicological testing and identify structural features that contribute most to toxicity. mdpi.com

Molecular docking is another powerful computational tool that can predict the binding interactions between a ligand (like glycidol) and a biological target (like DNA or a specific protein). jbcpm.comlaurinpublishers.com This technique is crucial for understanding the molecular initiating event in a toxicological pathway. For oxiran-2-ylmethyl octanoate, the primary concern is the reactivity of its epoxide ring (oxirane) after the ester is hydrolyzed to form glycidol. researchgate.net Computational studies can model the ring-opening reaction of the protonated oxirane, predicting its reactivity with nucleophilic sites on macromolecules like DNA, which is the basis of its genotoxicity. researchgate.net

Future research leveraging these computational approaches could focus on:

Developing robust QSAR models for a wide range of GEs found in foods.

Performing molecular docking simulations to identify the primary protein and DNA targets of glycidol. unimas.my

Using density functional theory (DFT) to calculate the reactivity descriptors of glycidol and predict its most likely reaction pathways in a biological environment. unimas.my

The table below outlines key computational methods and their specific applications for predicting the toxicology of oxiran-2-ylmethyl octanoate.

Computational MethodApplication to Oxiran-2-ylmethyl octanoatePredicted Outcome
QSAR Predict toxicity of various glycidyl (B131873) esters based on chemical structure.Identification of key structural determinants of toxicity. mdpi.com
Molecular Docking Simulate the interaction of glycidol with biological targets (e.g., DNA, enzymes).Prediction of binding affinity and specific interaction sites, clarifying the mechanism of action. jbcpm.com
DFT Calculations Model the electronic structure and reactivity of the oxirane ring.Understanding the chemical reactivity and the energetics of the ring-opening reaction. researchgate.net

Nanotechnology and Encapsulation Strategies for Mitigation

While much effort has focused on mitigating the formation of GEs during food processing, post-processing strategies are also an emerging area of research. youtube.com Nanotechnology, specifically nanoencapsulation, presents a novel approach to potentially reduce the harmful effects of ingested oxiran-2-ylmethyl octanoate.

Nanoencapsulation involves entrapping a substance within a carrier material at the nanoscale (1-100 nm). frontiersin.org This technique is already being explored in the food industry to protect bioactive compounds, control flavor release, and improve bioavailability. researchgate.netconicet.gov.ar In the context of mitigating GE toxicity, the goal would be the opposite of enhancing bioavailability. The hypothesis is that by encapsulating lipid droplets containing oxiran-2-ylmethyl octanoate, it might be possible to:

Inhibit the action of lipases on the ester, thereby reducing the release of free glycidol in the gastrointestinal tract.

Alter the absorption and metabolic fate of the intact ester, potentially promoting its excretion before significant hydrolysis can occur.

Various food-grade materials, such as polysaccharides (e.g., chitosan, alginate) and proteins (e.g., whey protein, zein), can be used as shell materials for nanoencapsulation. nih.gov The selection of the appropriate material and encapsulation technique (e.g., nano-emulsification, coacervation) would be critical to ensure the stability of the capsules during digestion. nih.govresearchgate.net

Future research in this area should investigate:

The feasibility of encapsulating oils containing GEs using different food-grade nanomaterials.

The stability of these nanocapsules under simulated gastrointestinal conditions.

The extent to which nanoencapsulation can reduce the in vitro and in vivo hydrolysis of oxiran-2-ylmethyl octanoate to glycidol.

Encapsulation StrategyPotential Mechanism of MitigationResearch Objective
Nano-emulsification Create a protective barrier around oil droplets to prevent lipase (B570770) access.Evaluate the reduction in glycidol release under simulated digestion.
Layer-by-layer deposition Build a multi-layered shell of biopolymers to enhance stability and control release.Assess the integrity of capsules in different pH and enzymatic environments.
Complex Coacervation Form a dense, protein-polysaccharide shell around the oil.Determine the efficiency of encapsulation and its impact on the bioavailability of the ester.

Development of Novel Biosensors for Real-time Monitoring

Rapid and sensitive detection of GEs like oxiran-2-ylmethyl octanoate is crucial for food safety monitoring and ensuring regulatory compliance. Current standard methods, such as gas chromatography-mass spectrometry (GC-MS), are accurate and reliable but are also time-consuming, lab-based, and require significant sample preparation, including hydrolysis and derivatization. nih.govanalis.com.my There is a growing need for novel biosensors that can provide rapid, on-site, and real-time monitoring of these contaminants in food matrices.

A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a measurable signal. nih.gov For oxiran-2-ylmethyl octanoate, several biosensor designs could be explored:

Enzyme-based Biosensors: An esterase enzyme that can specifically hydrolyze the ester bond of the target compound could be immobilized on an electrode. europa.eu The resulting product (glycidol or octanoic acid) could then be detected electrochemically. The challenge lies in finding an enzyme with high specificity to avoid interference from other fatty acid esters in the oil. europa.eu

Immunosensors: These sensors use highly specific antibodies that can bind directly to the intact oxiran-2-ylmethyl octanoate molecule. nih.gov The binding event can be converted into an optical (e.g., color change, fluorescence) or electrochemical signal. This approach would have the advantage of not requiring a hydrolysis step.

Aptamer-based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can be selected to bind to specific targets with high affinity. An aptamer specific for oxiran-2-ylmethyl octanoate could be integrated into various sensing platforms for highly sensitive detection.

Future research will need to focus on the discovery and engineering of these biological recognition elements and their integration into portable and user-friendly sensor platforms.

Biosensor TypeRecognition ElementTransduction PrincipleKey Advantage
Enzyme-based Esterase/LipaseElectrochemical (Amperometric/Potentiometric) nih.govCan detect a class of related ester compounds.
Immunosensor Antibody (Monoclonal/Polyclonal)Optical or Electrochemical nih.govHigh specificity for the target molecule.
Aptasensor DNA/RNA AptamerElectrochemical or FluorescenceHigh stability and ease of synthesis.

Global Harmonization of Regulatory Science and Risk Management

The presence of oxiran-2-ylmethyl octanoate and other GEs in the global food supply chain necessitates a coordinated international approach to regulatory science and risk management. Several international bodies, including the European Food Safety Authority (EFSA), the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and the U.S. Food and Drug Administration (FDA), have evaluated the risks associated with these contaminants. fediol.euifst.orgfda.gov

While there is general agreement on the toxicity of glycidol, differences in risk assessment methodologies and consumption data can lead to varying regulatory limits across different jurisdictions. For example, the European Commission has set maximum levels for GEs in certain foods through regulations like (EU) 2023/915. sgs-institut-fresenius.de JECFA has established a provisional maximum tolerable daily intake (PMTDI) for the related compound 3-MCPD and its esters, and noted that the margin of exposure for GEs may be a health concern. fda.gov

Future efforts in this domain should be directed towards:

Harmonization of Analytical Methods: Ensuring that the methods used to quantify GEs are standardized globally to allow for comparable and consistent data. fediol.eu Several validated methods already exist and have become ISO standards. fediol.eu

Shared Toxicological Databases: Creating global repositories for toxicological data on GEs to facilitate more comprehensive risk assessments.

Consistent Risk Communication: Developing clear and consistent messaging for consumers, industry stakeholders, and policymakers about the risks and mitigation measures.

International Consensus on Maximum Levels: Working towards harmonized maximum levels for GEs in various food categories to facilitate international trade and ensure a high level of consumer protection globally. ifst.org

The table below summarizes the roles of key international bodies in the risk management of glycidyl esters.

Regulatory BodyKey Role and ContributionRelevant Action/Output
EFSA Conducts risk assessments for the European Union.Published scientific opinions on the risks of GEs, leading to EU regulations. fediol.eu
JECFA (FAO/WHO) Provides scientific advice to FAO and WHO and develops international standards.Evaluated the toxicology of GEs and established guidance for risk assessment. ifst.orgfda.gov
FDA (U.S.) Regulates food safety in the United States.Monitors levels of GEs in foods, particularly infant formula, and engages with industry to reduce levels. fda.gov
ISO Develops and publishes international standards.Standardized analytical methods for the detection of GEs in oils and fats. fediol.eu

Q & A

Q. What validated analytical methods are recommended for quantifying Oxiran-2-ylmethyl octanoate and its isotopic analogs in biological matrices?

A gas chromatography–mass spectrometry (GC-MS) method using isobutanol transesterification derivatization is optimal for analyzing low-concentration octanoate derivatives. This approach reduces volatility compared to methyl esterification, minimizing analyte loss during preparation. The method achieves a lower limit of quantification (LLOQ) of 0.43 μM, with specificity enhanced by monitoring high m/z fragments (e.g., 127.1 and 131.1 for unlabeled and ¹³C4-labeled octanoate, respectively) .

Q. How can researchers ensure reproducibility in synthesizing Oxiran-2-ylmethyl octanoate?

Synthesis protocols should emphasize strict control of reaction conditions (e.g., temperature, stoichiometry of epoxide and octanoic acid) and purity validation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). For novel derivatives, comprehensive characterization (e.g., elemental analysis, spectral data) must be included in supplementary materials to enable replication .

Q. What metabolic pathways are implicated in octanoate derivatives’ bioavailability, and how can they be tracked experimentally?

Stable isotope labeling (e.g., ¹³C4-octanoate) combined with breath tests or plasma enrichment analysis allows non-invasive tracking of hepatic oxidation. For example, ¹³CO₂ enrichment in breath correlates with octanoate oxidation rates, while GC-MS analysis of plasma tracer enrichment quantifies precursor utilization .

Q. What stability considerations are critical for storing and handling Oxiran-2-ylmethyl octanoate in laboratory settings?

Store the compound in sealed, inert containers under anhydrous conditions to prevent hydrolysis of the epoxide group. Stability studies should assess degradation under varying pH, temperature, and light exposure, with periodic HPLC or GC-MS validation of integrity .

Advanced Research Questions

Q. How can contradictions in octanoate enrichment data from different derivatization methods (e.g., methyl vs. isobutyl esterification) be resolved?

Discrepancies arise from differences in volatility and ionization efficiency. A systematic comparison using internal standards (e.g., deuterated analogs) and matrix-matched calibration curves is essential. Isobutyl esterification is preferred for low-abundance samples due to reduced volatility and higher sensitivity .

Q. What experimental designs mitigate background interference in enzymatic assays involving octanoate derivatives?

In acyl-CoA synthetase assays, high background from octanoate solubility can be minimized by optimizing substrate concentrations and using kinetic models (e.g., Michaelis-Menten) with correction for non-enzymatic hydrolysis. Mutagenesis studies (e.g., FadD mutants) further isolate enzymatic activity from background noise .

Q. How can isotopic tracer studies be optimized to distinguish hepatic vs. systemic oxidation of Oxiran-2-ylmethyl octanoate?

Dual-tracer protocols (e.g., oral ¹³C4-octanoate + intravenous ²H-labeled analogs) combined with compartmental modeling differentiate first-pass hepatic metabolism from peripheral oxidation. Portal vein sampling in animal models provides direct validation of hepatic uptake .

Q. What interdisciplinary approaches are needed to evaluate the ecological impact of octanoate derivatives in agricultural research?

While avoiding commercial focus, mechanistic studies should integrate toxicity assays (e.g., non-target organism viability), environmental persistence tests (e.g., soil/water half-life), and metabolomic profiling to assess unintended ecological effects. For example, sucrose octanoate’s insecticidal efficacy against pests like Diaphorina citri requires dose-response studies under field-simulated conditions .

Q. Methodological Notes

  • Data Validation : Always include negative controls (e.g., enzyme-free or tracer-free samples) and spike-and-recovery experiments to validate analytical accuracy .
  • Ethical Compliance : For human/animal studies, ensure protocols adhere to institutional review board (IRB) guidelines, particularly for isotope administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.